N-[4-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}oxy)phenyl]thiophene-2-carboxamide
Description
N-[4-({5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}oxy)phenyl]thiophene-2-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene) substituted with a methyl group at position 3. This core is linked via an ether oxygen to a phenyl ring, which is further conjugated to a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-13-23-21(19-16-5-2-3-6-17(16)29-22(19)24-13)27-15-10-8-14(9-11-15)25-20(26)18-7-4-12-28-18/h4,7-12H,2-3,5-6H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGNJADZCUBYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide involves multiple steps, starting with the preparation of the core heterocyclic structures. Common synthetic routes include:
Cyclization Reactions: Formation of the benzothiolo[2,3-d]pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the thiophene-2-carboxamide moiety via nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents like EDCI or DCC to link the phenyl and thiophene components.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
N-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-CPBA.
Reduction: The compound can be reduced at the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings, respectively, using reagents like halogens or organometallic compounds.
Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
N-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene-Carboxamide Moieties
Thiophene-2-carboxamide derivatives are well-documented for their diverse bioactivities. For example, N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (compound 4b in ) shares a thiophene-carboxamide backbone but incorporates chloroacetamido and cyano substituents. This compound demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 0.5 µM when combined with sorafenib), highlighting the role of electron-withdrawing groups (e.g., cyano, chloro) in enhancing antitumor activity .
Substituent Effects on Bioactivity
- Methyl vs. Phenyl Substituents : Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate () and its phenyl-substituted analogue () differ in substituents at position 3. The methyl derivative exhibits a melting point of 153–156°C, while the phenyl analogue (mp 174–178°C) shows higher thermal stability, likely due to enhanced aromatic stacking. Such substituent effects may influence the target compound’s solubility and bioavailability .
- Chloroacetamide Derivatives: Chloroacetamide-containing thiophenes (e.g., compound 4a in ) undergo nucleophilic substitution reactions to form bis-thiophenes or pyrimidine-fused systems, which exhibit improved cytotoxicity compared to non-substituted analogues. The target compound’s methyl group may limit reactivity but enhance selectivity .
Analytical Comparisons
- NMR Profiling : highlights that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) can pinpoint structural variations. For the target compound, NMR shifts in the tricyclic core region would distinguish it from simpler thiophene derivatives, such as ethyl benzo[b]thiophene carboxylates .
- LC-MS/MS and Molecular Networking: As per , molecular networking based on MS/MS fragmentation patterns (cosine scores) could cluster the target compound with tricyclic heterocycles rather than monocyclic thiophenes. This approach aids in dereplication and identifies novel bioactivity clusters .
Bioactivity and Mechanism of Action
- Computational modeling would be required to validate this hypothesis .
- Cytotoxicity Trends: Thiophene derivatives with fused tricyclic systems (e.g., thieno[2,3-d]pyrimidines in ) show enhanced activity against cancer cell lines compared to bicyclic analogues. The target compound’s tricyclic core may similarly improve potency by optimizing steric and electronic interactions with cellular targets .
Data Tables for Comparative Analysis
Table 1: Structural and Bioactivity Comparison
*In combination with sorafenib.
Table 2: Substituent Impact on Physical Properties
| Compound | Substituent (Position) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Methyl (5) | Not reported | 3.2 (est.) |
| Ethyl 3-methyl-benzo[b]thiophene-2-carboxylate | Methyl (3) | 153–156 | 2.8 |
| Ethyl 3-phenyl-benzo[b]thiophene-2-carboxylate | Phenyl (3) | 174–178 | 3.5 |
Biological Activity
N-[4-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}oxy)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The thiazole and thiophene moieties are known for their bioactive properties, making this compound a candidate for further pharmacological exploration.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Gene Expression : It could influence transcription factors that regulate cell cycle and apoptosis.
- Antioxidant Activity : The presence of sulfur-containing groups may enhance its ability to scavenge free radicals.
Anticancer Activity
A study investigated the anticancer effects of related compounds with similar structural features. These compounds demonstrated significant inhibition of tumor growth in various cancer cell lines (IC50 values ranging from low micromolar to sub-micromolar concentrations) .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.34 | HL60 (leukemia) |
| Compound B | 0.25 | MCF7 (breast cancer) |
| N-[4-(...) | TBD | TBD |
Case Studies
- Case Study on Antitumor Activity : A recent investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications in the thiophene ring significantly enhanced cytotoxicity against breast cancer cells .
- Case Study on Mechanism Elucidation : Another study demonstrated that a structurally similar compound inhibited the c-MYC-Max dimerization pathway, leading to growth arrest in c-MYC-overexpressing cells . This mechanism suggests potential applications in targeting aggressive tumors.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of N-[4-(...) includes parameters such as absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest favorable absorption characteristics with moderate metabolic stability . However, toxicity assessments are necessary to evaluate safety profiles before clinical applications.
Q & A
(Basic) What are the key synthetic pathways for synthesizing N-[4-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}oxy)phenyl]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization, sulfanyl group introduction, and coupling of the thiophene-carboxamide moiety. For example:
- Step 1 : Formation of the tricyclic core via cyclization under reflux conditions (e.g., acetonitrile or DMF with iodine/triethylamine) to generate the 8-thia-4,6-diazatricyclo framework .
- Step 2 : Functionalization of the tricyclic core with a phenoxy group using nucleophilic aromatic substitution or Mitsunobu reactions .
- Step 3 : Coupling the tricyclic intermediate with thiophene-2-carboxamide via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimization of reaction conditions (temperature, solvent, catalyst) is critical to achieving high yields (>70%) and purity .
(Advanced) How can computational methods (e.g., COMSOL Multiphysics) optimize reaction conditions for synthesizing this compound?
- Parameter optimization : Machine learning algorithms can predict ideal solvent polarity, temperature ranges, and catalyst concentrations based on historical reaction data .
- Real-time adjustments : Smart laboratories integrate AI to monitor reaction progress via spectroscopy (e.g., in-line IR/NMR) and adjust conditions dynamically to avoid side products .
This approach reduces experimental trial-and-error by >40% .
(Basic) What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Resolves the tricyclic framework and substituent positions (e.g., methyl groups, thiophene protons) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR spectroscopy : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, thiophene C-S at ~690 cm⁻¹) .
Combined, these techniques validate structural integrity and purity (>95%) .
(Advanced) How do steric and electronic effects influence the reactivity of the tricyclic core in substitution reactions?
- Steric hindrance : The 5-methyl group on the tricyclic system restricts nucleophilic attack at adjacent positions, favoring reactivity at the less hindered C3 oxygen site .
- Electronic effects : Electron-withdrawing thia-diazole moieties activate the phenoxy group for electrophilic substitution (e.g., nitration, halogenation) .
DFT calculations can map charge distribution to predict regioselectivity .
(Basic) What biological activities are hypothesized for this compound based on structural analogs?
Analogous thiophene-carboxamide derivatives exhibit:
- Antimicrobial activity : Via inhibition of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
- Anticancer potential : Through intercalation with DNA or tubulin disruption, as seen in tricyclic thiadiazole derivatives .
- Anti-inflammatory effects : Modulation of COX-2 pathways, linked to the thiophene moiety’s redox activity .
In vitro assays (e.g., MIC, MTT) are recommended for validation .
(Advanced) How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., hepatic microsome assays) to identify rapid degradation in vivo .
- Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance solubility and tissue penetration .
- Dose-response recalibration : Conduct PK/PD modeling to align in vitro IC50 values with effective plasma concentrations .
(Basic) What are the stability challenges for this compound under varying storage conditions?
- Hydrolytic degradation : The amide bond is prone to hydrolysis in aqueous media (pH < 3 or > 9). Stability improves in anhydrous DMSO or solid-state storage .
- Photodegradation : The thiophene ring undergoes UV-induced oxidation. Store in amber vials under inert gas (N2/Ar) .
Accelerated stability studies (40°C/75% RH for 6 months) are recommended for long-term storage guidelines .
(Advanced) What theoretical frameworks guide the design of derivatives with enhanced potency?
- Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., CF3 groups) with target binding affinity using QSAR models .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize synthetic targets .
- Free-Wilson analysis : Deconstruct the molecule into pharmacophoric fragments to quantify additive effects of substituents .
(Basic) Which solvents and catalysts are optimal for amide coupling steps in the synthesis?
- Solvents : Anhydrous DMF or THF minimize side reactions (e.g., hydrolysis) .
- Catalysts : HOBt/EDC or PyBOP enhance coupling efficiency (>90%) by reducing racemization .
- Workup : Precipitation in cold water or column chromatography (silica gel, EtOAc/hexane) isolates the product .
(Advanced) How can researchers validate the proposed mechanism of action for this compound’s anticancer activity?
- Target engagement assays : Use biotinylated probes or SPR to confirm binding to hypothesized targets (e.g., topoisomerase II) .
- Gene expression profiling : RNA-seq or CRISPR screens can identify pathways disrupted by treatment .
- X-ray crystallography : Resolve co-crystal structures of the compound bound to its target for mechanistic insights .
(Basic) What safety precautions are required when handling this compound?
- Toxicity : Assume acute toxicity (LD50 < 500 mg/kg) based on structurally related thiadiazoles. Use fume hoods and PPE .
- Waste disposal : Neutralize amide-containing waste with 10% acetic acid before incineration .
(Advanced) How can machine learning improve the prediction of synthetic byproducts?
- Retrosynthetic analysis : Neural networks (e.g., IBM RXN) predict plausible byproducts from reaction SMILES strings .
- Reaction databases : Train models on USPTO or Reaxys data to flag high-risk side reactions (e.g., over-oxidation) .
(Basic) What chromatographic methods are suitable for purifying this compound?
- HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) resolve polar impurities .
- Flash chromatography : Gradient elution (hexane → EtOAc) separates non-polar intermediates .
(Advanced) How do electronic effects in the thiophene ring modulate bioactivity?
- Electron-withdrawing groups (e.g., Cl, CF3) : Enhance metabolic stability and target binding via σ-hole interactions .
- Electron-donating groups (e.g., OMe) : Increase solubility but may reduce membrane permeability .
TDDFT calculations quantify these effects on frontier molecular orbitals .
(Basic) What are the recommended controls for in vitro bioactivity assays?
- Positive controls : Use established drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
- Negative controls : Vehicle-only (e.g., DMSO) and untreated cell/media blanks .
- Replicate experiments : ≥3 independent trials with statistical analysis (e.g., ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
